molecular formula C18H9Cl3N2O7 B3709254 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE

Cat. No.: B3709254
M. Wt: 471.6 g/mol
InChI Key: NBJYKQVNRWNDFJ-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE is a synthetic organic compound that features both nitro and chloro substituents on an aromatic ring, as well as ester and imide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Addition of chlorine atoms to the aromatic ring.

    Esterification: Formation of the ester linkage.

    Imidation: Formation of the imide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL ACETATE: Lacks the imide group.

    2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE: Lacks the nitro and chloro substituents on the aromatic ring.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O7/c19-11-2-1-8(3-14(11)23(28)29)15(24)7-30-16(25)6-22-17(26)9-4-12(20)13(21)5-10(9)18(22)27/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJYKQVNRWNDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)COC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE

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